molecular formula C9H6O3 B1683723 Umbelliferone CAS No. 93-35-6

Umbelliferone

Cat. No. B1683723
CAS RN: 93-35-6
M. Wt: 162.14 g/mol
InChI Key: ORHBXUUXSCNDEV-UHFFFAOYSA-N
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Description

Umbelliferone, also known as 7-hydroxycoumarin, hydrangine, or skimmetine, is a naturally occurring coumarin in the plant kingdom, mainly from the Umbelliferae family . It is a crystalline phenolic lactone obtained by the distillation of resins from various plants of the family Umbelliferae . It has a role as a fluorescent probe, a plant metabolite, and a food component .


Synthesis Analysis

Umbelliferone derivatives have been synthesized in Escherichia coli and their biological activities have been studied . Three umbelliferone derivatives (esculetin, skimmin, and herniarin) were generated through enzymatic and whole cell catalysis . The maximum yields of esculetin, skimmin, and herniarin were 337.10 μM (67.62%), 995.43 μM (99.54%), and 37.13 μM (37.13%), respectively .


Molecular Structure Analysis

Umbelliferone has a molecular formula of C9H6O3 and a molecular weight of 162.14 g/mol . It is a hydroxycoumarin that is coumarin substituted by a hydroxy group at position 7 .


Chemical Reactions Analysis

The enzymatic degradation process of umbelliferone to its hydroxylated (esculetin), glucosylated (skimmin), and methylated (herniarin) derivatives is known . Umbelliferone might be a substrate of various transferase enzymes .


Physical And Chemical Properties Analysis

Umbelliferone is yellowish-white crystals . It is soluble in hot water and ethanol . It has a density of 1.2599 (rough estimate), a melting point of 230°C (dec.) (lit.), a boiling point of 248.82°C (rough estimate), and a flashing point of 181.2°C .

Future Directions

Umbelliferone has been extensively studied for its pharmacological effects in different disease models and doses with complex action mechanisms . These pharmacological studies disclose that umbelliferone is expected to treat many diseases, and more research should be conducted .

properties

IUPAC Name

7-hydroxychromen-2-one
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InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O3
Record name umbelliferone
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DSSTOX Substance ID

DTXSID5052626
Record name Umbelliferone
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Molecular Weight

162.14 g/mol
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Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid
Record name Umbelliferone
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Product Name

Umbelliferone

CAS RN

93-35-6
Record name Umbelliferone
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Record name 7-Hydroxycoumarin
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Record name UMBELLIFERONE
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Record name Umbelliferone
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Melting Point

230 - 232 °C
Record name Umbelliferone
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Synthesis routes and methods

Procedure details

1-Fluoro-3,5-dihydroxybenzene (1.0 g, 7.8 mmol) and ethyl 2-benzyl acetoacetate (1.72 g, 7.8 mmol) are suspended in 20 mL of 70% sulfuric acid at room temperature. The reaction mixture is stirred for 24 hours and poured into ice water. The solid is filtered and washed with water. The yellowish crude product is re-crystallized from hot ethanol to afford the 7-hydroxy coumarin intermediate (929 mg, 42%).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 2-benzyl acetoacetate
Quantity
1.72 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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